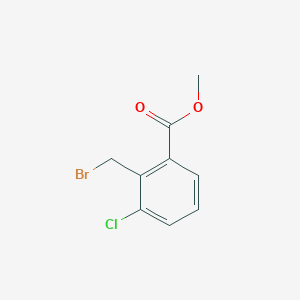

Methyl 2-(bromomethyl)-3-chlorobenzoate

Descripción general

Descripción

Methyl 2-(bromomethyl)-3-chlorobenzoate is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of benzoic acid and contains both bromomethyl and chloromethyl functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)-3-chlorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-chlorobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzoate ring .

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the hazardous nature of bromine and other reagents used in the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(bromomethyl)-3-chlorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol are typical reducing agents.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are used for oxidation reactions.

Major Products Formed

Nucleophilic Substitution: Products include methyl 2-(azidomethyl)-3-chlorobenzoate, methyl 2-(thiocyanatomethyl)-3-chlorobenzoate, and methyl 2-(methoxymethyl)-3-chlorobenzoate.

Reduction: The major product is methyl 3-chlorobenzoate.

Oxidation: Products include 3-chlorobenzoic acid and 3-chlorobenzaldehyde.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of methyl 2-(bromomethyl)-3-chlorobenzoate are diverse, spanning several scientific disciplines:

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules .

Pharmaceutical Development

In medicinal chemistry, this compound is utilized as a precursor for synthesizing potential drug candidates. Notably, it has been explored for its antimicrobial and anticancer properties. The bromomethyl group enhances the compound's ability to act as a reactive electrophile, which can be targeted by nucleophilic drug candidates .

Agrochemical Applications

This compound is also employed in the development of agrochemicals, including pesticides and herbicides. Its ability to modify biological pathways makes it suitable for creating compounds that can effectively target pests while minimizing environmental impact .

Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as enzyme inhibitors. For instance, studies have indicated that modifications to the benzoate structure can significantly enhance potency against specific biological targets, including those involved in viral replication .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives synthesized from this compound. The results indicated that certain modifications led to compounds with significantly enhanced cytotoxicity against cancer cell lines compared to unmodified structures. The introduction of additional halogen substituents was found to improve binding affinity to cancer-related targets .

Case Study 2: Agrochemical Development

Another research project focused on the application of this compound in developing novel herbicides. The study revealed that compounds derived from this intermediate exhibited selective toxicity towards specific weed species while being safe for crops, demonstrating its potential in sustainable agriculture .

Mecanismo De Acción

The mechanism of action of methyl 2-(bromomethyl)-3-chlorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-(bromomethyl)benzoate: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.

Methyl 3-chlorobenzoate: Lacks the bromomethyl group, resulting in reduced reactivity towards nucleophiles.

Methyl 2-(chloromethyl)-3-bromobenzoate: Similar structure but with reversed positions of bromine and chlorine atoms, affecting its chemical behavior.

Uniqueness

Methyl 2-(bromomethyl)-3-chlorobenzoate is unique due to the presence of both bromomethyl and chloromethyl groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and valuable for various research applications.

Actividad Biológica

Methyl 2-(bromomethyl)-3-chlorobenzoate is an organic compound notable for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and implications for drug development.

This compound has the molecular formula . The compound features a benzene ring substituted with bromine and chlorine atoms, which significantly influences its reactivity and biological interactions. The presence of the bromomethyl group enables nucleophilic substitution reactions, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The halogenated structure allows the compound to participate in electrophilic aromatic substitution reactions, which can modify proteins and nucleic acids.

- Enzyme Inhibition : Similar compounds have been used to study enzyme inhibition, suggesting that this compound may inhibit specific enzymes involved in metabolic pathways .

- Blood-Brain Barrier Permeability : Predictions indicate that this compound can cross the blood-brain barrier, raising potential implications for neurological applications.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological interactions. This compound has been identified as a genotoxic impurity in pharmaceuticals like lenalidomide, highlighting its relevance in drug safety assessments.

Case Studies

- Genotoxicity : A study noted that this compound might act as a genotoxic agent, affecting cellular integrity and gene expression. This aspect is particularly critical in evaluating the safety profiles of drugs containing this compound as an impurity.

- Enzyme Interaction : In enzyme studies, this compound was utilized to investigate its effects on various proteins involved in cellular signaling pathways. It demonstrated potential inhibitory effects on certain enzymes, which could be exploited for therapeutic purposes .

Table 1: Summary of Biological Activities and Mechanisms

| Activity | Mechanism | Implications |

|---|---|---|

| Genotoxicity | Interference with DNA/RNA | Drug safety concerns |

| Enzyme inhibition | Electrophilic substitution | Potential therapeutic applications |

| Blood-brain barrier permeability | High gastrointestinal absorption | Neurological implications |

Applications in Research

This compound serves as an important intermediate in organic synthesis and has applications across various fields:

- Medicinal Chemistry : It is used to develop drugs with anti-inflammatory and analgesic properties.

- Biological Studies : The compound is employed in studies focusing on enzyme inhibition and protein-ligand interactions .

- Industrial Chemistry : Its reactivity makes it valuable in producing specialty chemicals, dyes, and pigments.

Propiedades

IUPAC Name |

methyl 2-(bromomethyl)-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXFVKQUKUJTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452703 | |

| Record name | Methyl 2-(bromomethyl)-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188187-03-3 | |

| Record name | Methyl 2-(bromomethyl)-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromomethyl-3-chloro-benzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.